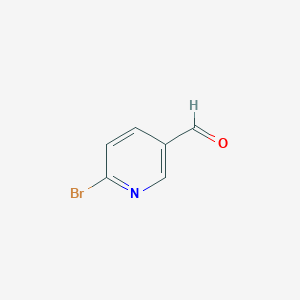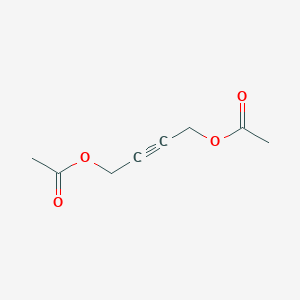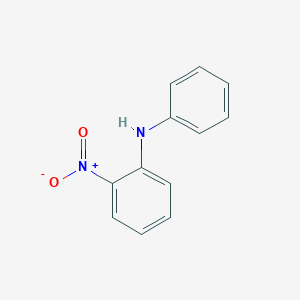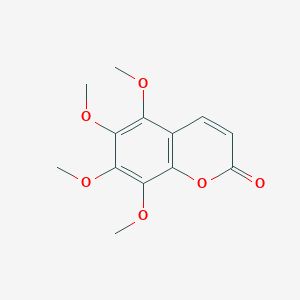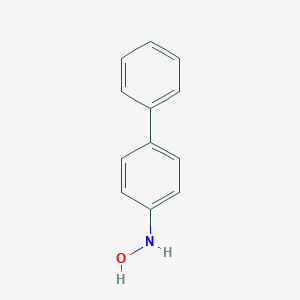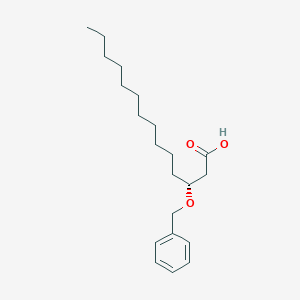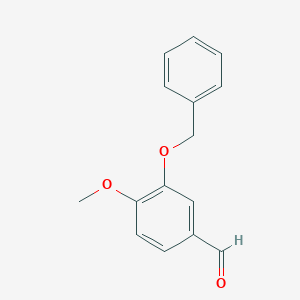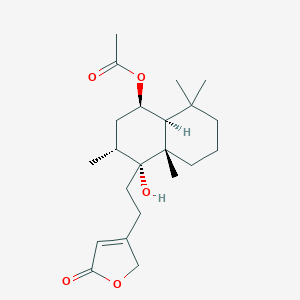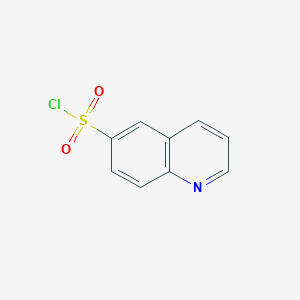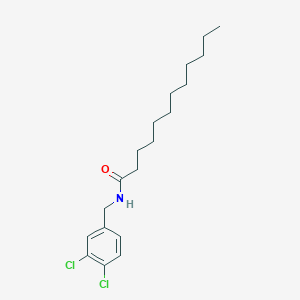
N-(3,4-Dichlorobenzyl)dodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dichlorobenzyl)dodecanamide, also known as N,N-dimethyl-3,4-dichlorobenzylamine, is a chemical compound that has been widely studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(3,4-Dichlorobenzyl)dodecanamide is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. It has been shown to have a broad spectrum of activity against a variety of bacteria, fungi, and viruses, making it a promising candidate for the development of new antimicrobial agents.
Biochemische Und Physiologische Effekte
N-(3,4-Dichlorobenzyl)dodecanamide has been shown to have minimal toxicity in vitro, making it a promising candidate for further development as a therapeutic agent. Additionally, it has been shown to have low levels of cytotoxicity and genotoxicity, making it a safe compound for use in lab experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,4-Dichlorobenzyl)dodecanamide is its broad spectrum of activity against microorganisms, making it a versatile compound for use in lab experiments. Additionally, it has been shown to have minimal toxicity and low levels of cytotoxicity and genotoxicity, making it a safe compound for use in vitro. However, one limitation of N-(3,4-Dichlorobenzyl)dodecanamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3,4-Dichlorobenzyl)dodecanamide. One potential area of research is the development of new antimicrobial agents based on the compound. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-Dichlorobenzyl)dodecanamide and its potential applications in the field of nanotechnology. Finally, more research is needed to explore the potential therapeutic applications of N-(3,4-Dichlorobenzyl)dodecanamide in the treatment of various diseases and conditions.
Synthesemethoden
The synthesis of N-(3,4-Dichlorobenzyl)dodecanamide involves the reaction of 3,4-dichlorobenzylamine with dodecanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dichlorobenzyl)dodecanamide has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and therapies. Additionally, it has been shown to have potential applications in the field of nanotechnology, as it can be used to functionalize nanoparticles for targeted drug delivery.
Eigenschaften
CAS-Nummer |
102366-72-3 |
|---|---|
Produktname |
N-(3,4-Dichlorobenzyl)dodecanamide |
Molekularformel |
C19H29Cl2NO |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
N-[(3,4-dichlorophenyl)methyl]dodecanamide |
InChI |
InChI=1S/C19H29Cl2NO/c1-2-3-4-5-6-7-8-9-10-11-19(23)22-15-16-12-13-17(20)18(21)14-16/h12-14H,2-11,15H2,1H3,(H,22,23) |
InChI-Schlüssel |
ZOZRRGJVMWHTIA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)Cl)Cl |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)Cl)Cl |
Andere CAS-Nummern |
102366-72-3 |
Synonyme |
N-[(3,4-dichlorophenyl)methyl]dodecanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



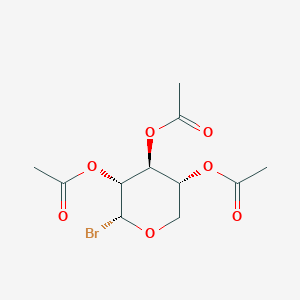
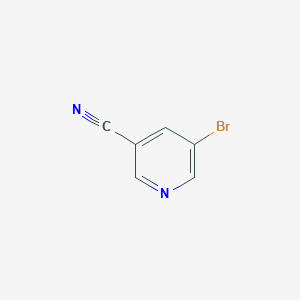
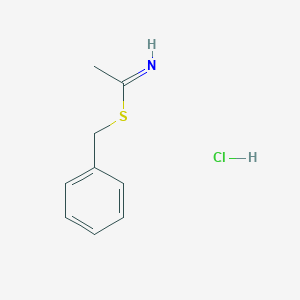
![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)
